methyl 4-{(3E)-1-(furan-2-ylmethyl)-3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
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Overview
Description
Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate: is a complex organic compound that features a diverse array of functional groups, including furan, benzofuran, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps, each requiring specific reagents and conditions:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be constructed via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The furan and benzofuran moieties are coupled using a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and benzofuran rings can undergo oxidation reactions to form corresponding lactones or quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Oxidation: Formation of lactones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various coupling and cyclization reactions .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its diverse functional groups .
Medicine
The compound’s structural complexity and functional diversity make it a potential candidate for drug development, particularly in the design of anti-cancer and anti-microbial agents .
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple hydrogen bonds and hydrophobic interactions, facilitating its binding to target sites .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C27H23NO7 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-1-(furan-2-ylmethyl)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C27H23NO7/c1-15-12-19-13-18(9-10-21(19)35-15)24(29)22-23(16-5-7-17(8-6-16)27(32)33-2)28(26(31)25(22)30)14-20-4-3-11-34-20/h3-11,13,15,23,29H,12,14H2,1-2H3/b24-22+ |
InChI Key |
CNONGDKJLFDDEA-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)O |
Origin of Product |
United States |
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